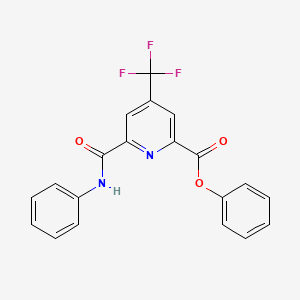

Phenyl 6-(anilinocarbonyl)-4-(trifluoromethyl)-2-pyridinecarboxylate

Description

Phenyl 6-(anilinocarbonyl)-4-(trifluoromethyl)-2-pyridinecarboxylate is a synthetic small molecule characterized by a pyridine core substituted with a trifluoromethyl (-CF₃) group at the 4-position and an anilinocarbonyl moiety at the 6-position. The trifluoromethyl group is a common pharmacophore in medicinal chemistry due to its electron-withdrawing properties and metabolic stability, while the anilinocarbonyl group may facilitate hydrogen bonding with target proteins.

Properties

IUPAC Name |

phenyl 6-(phenylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F3N2O3/c21-20(22,23)13-11-16(18(26)24-14-7-3-1-4-8-14)25-17(12-13)19(27)28-15-9-5-2-6-10-15/h1-12H,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMLTRYFZLLJLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with trifluoromethyl groups often play an important role in pharmaceuticals, agrochemicals, and materials.

Mode of Action

The mode of action of this compound involves the fluoride anion-initiated reaction of phenyl aromatic carboxylates with (trifluoromethylation) trimethylsilane. This results in the formation of O-silyl-protected 2-aryl-1,1,1,3,3,3-hexafluoroisopropanols. A phenoxide anion, generated during the trifluoromethylation of the phenyl carboxylate, also activates the trimethylsilane, which permits a catalytic amount of the fluoride anion source to be used.

Biochemical Pathways

The trifluoromethylation process is a key step in many biochemical reactions.

Biological Activity

Phenyl 6-(anilinocarbonyl)-4-(trifluoromethyl)-2-pyridinecarboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H8F3N2O2

- Molecular Weight : 288.2 g/mol

- Structure : The compound features a pyridine ring with trifluoromethyl and anilinocarbonyl substituents, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 6-(trifluoromethyl)-2-pyridinecarboxylic acid with an appropriate aniline derivative under controlled conditions to yield the desired carbonyl compound.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of 2-phenyl-4-quinolone have shown high in vitro anticancer activity, particularly those with specific substitutions such as fluorine . The mechanism of action for these compounds often involves interactions with tubulin, leading to mitotic arrest and apoptosis in cancer cells.

Inhibition Studies

This compound has been explored for its potential as a phosphodiesterase (PDE) inhibitor. PDE inhibitors are crucial in treating various conditions, including asthma and erectile dysfunction. The inhibition of PDE4 has been linked to anti-inflammatory effects, making this compound a candidate for further investigation in inflammatory diseases .

Case Studies and Research Findings

- In Vitro Studies : Preliminary studies have shown that compounds structurally related to this compound exhibit cytotoxic effects against various cancer cell lines. For example, a study highlighted that similar carboxylic acid derivatives displayed enhanced cytotoxicity when fluorine was present at specific positions on the phenyl ring .

- Mechanistic Insights : The mechanism of action appears to be multifaceted, involving both the inhibition of key enzymes and interaction with cellular pathways that regulate cell proliferation and apoptosis. This suggests that the compound may act similarly to known antimitotic agents like taxanes .

- Comparative Analysis : A comparative analysis of various derivatives indicates that modifications on the phenyl ring significantly influence biological activity. For instance, the presence of trifluoromethyl groups has been associated with increased potency against certain cancer cell lines compared to non-fluorinated analogs .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C12H8F3N2O2 |

| Molecular Weight | 288.2 g/mol |

| Anticancer Activity | Yes |

| PDE Inhibition | Yes |

| Mechanism | Tubulin binding, PDE inhibition |

Chemical Reactions Analysis

Ester Hydrolysis

The phenyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

-

Conditions :

Amide Hydrolysis

The anilinocarbonyl moiety is resistant to hydrolysis under mild conditions but reacts under strongly acidic or basic environments:

Nucleophilic Substitution

The electron-withdrawing trifluoromethyl group activates the pyridine ring for nucleophilic aromatic substitution (NAS) at specific positions.

Halogenation

Reactions with N-halosuccinimide (NBS, NCS, or NIS) in polar aprotic solvents yield halogenated derivatives:

| Reagent | Position | Yield | Conditions |

|---|---|---|---|

| NBS | C-3 | 78% | DMF, 80°C, 6 h |

| NCS | C-5 | 65% | CHCl₃, RT, 12 h |

Cross-Coupling Reactions

The pyridine core participates in Pd-catalyzed couplings, enabling derivatization:

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids forms biaryl systems:

-

Optimized Conditions :

Reduction of Ester to Alcohol

The phenyl ester is reduced to a primary alcohol using LiAlH₄:

Trifluoromethyl Group Stability

The CF₃ group is generally inert under standard conditions but undergoes defluorination under radical initiation (e.g., UV light, peroxides) .

Cyclization Reactions

Heating with ammonium acetate forms fused heterocycles via intramolecular cyclization:

Comparative Reactivity Table

Mechanistic Insights

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Phenyl 6-(anilinocarbonyl)-4-(trifluoromethyl)-2-pyridinecarboxylate with analogous compounds, focusing on structural motifs, physicochemical properties, and inferred biological relevance.

Structural Analogues from Patent Literature

The European patent application (EP 4 374 877 A2) discloses compounds such as:

- 6-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide

- 7-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide

Key Similarities:

Trifluoromethyl Groups : Both the target compound and patent analogues incorporate -CF₃ groups, which enhance metabolic stability and modulate electronic properties.

Aromatic Systems : Pyridine (target) and pyrimidine (patent compounds) cores are electron-deficient heterocycles, often used in kinase inhibitors for ATP-binding pocket interactions.

Amide/Carboxylate Linkers: The anilinocarbonyl group in the target compound and carboxamide groups in the patent analogues suggest hydrogen-bonding capabilities.

Key Differences:

Core Heterocycles : The target compound uses a pyridine ring, while patent analogues employ pyrimidine or diazaspiro systems, which may alter binding affinity and selectivity.

Substituent Complexity : Patent compounds feature morpholine-ethoxy, difluorophenyl, and spirocyclic moieties, enhancing solubility and target engagement. The target compound lacks these extended substituents.

Research Findings and Inferences

While direct experimental data for this compound are absent in the provided evidence, the following inferences are drawn from structural analogs:

- Metabolic Stability: The -CF₃ group likely reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs.

- Target Selectivity : The absence of bulky spirocyclic systems (seen in patent compounds) may limit its potency against specific kinases but could reduce off-target effects.

- Synthetic Utility : The phenyl ester group offers a handle for further derivatization, enabling prodrug strategies or modular synthesis of libraries.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.